Unii-tmu55hjt4G
Description
UNII-TMU55HJT4G (CAS 905306-69-6) is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Structurally, it is identified as (5-methoxypyridin-2-yl)methanamine, featuring a pyridine ring substituted with a methoxy group at position 5 and a methylamine group at position 2 . Key properties include:
- Solubility: Highly water-soluble, with "very soluble" classification in aqueous solutions.
- Absorption and Bioactivity: Exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) penetration.
- Hazard Profile: Classified under warning-level hazards (H315: skin irritation, H319: eye irritation, H335: respiratory irritation).
Synthetic routes for this compound include:
Reaction of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide, yielding 30% product .
Use of HATU coupling reagent with (5-methoxypyridin-2-yl)methanamine in tetrahydrofuran, achieving 69% yield .
Properties
Molecular Formula |
C21H17Cl2F3N4O3 |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)-2-(trifluoromethyl)benzimidazol-4-yl]benzamide |
InChI |
InChI=1S/C21H17Cl2F3N4O3/c22-12-3-1-4-13(23)17(12)19(32)27-14-5-2-6-15-18(14)28-20(21(24,25)26)30(15)11-16(31)29-7-9-33-10-8-29/h1-6H,7-11H2,(H,27,32) |
InChI Key |
RTHOPSXWRARNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC(=C3N=C2C(F)(F)F)NC(=O)C4=C(C=CC=C4Cl)Cl |
Synonyms |
2,6-dichloro-N-(1-(2-(4-morpholinyl)-2-oxoethyl)-2-(trifluoromethyl)-1H-benzimidazol-4-yl)benzamide FR177995 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Implications:
| Property | UNII-TMU55HJT4G | Compound A |
|---|---|---|
| Methoxy Position | Position 5 | Position 4 |
| Electronic Effects | Electron-donating group at position 5 | Electron-donating group at position 4 |
| Solubility | Very water-soluble | Likely reduced solubility due to altered polarity |
| Bioactivity | Non-BBB permeable | Potential BBB penetration (inferred from structural analogs) |
The positional isomerism of the methoxy group (5 vs. For instance, Compound A’s methoxy group at position 4 may enhance lipophilicity, enabling moderate BBB penetration compared to this compound .
Compound B: 2-(5-Methoxypyridin-2-yl)ethylamine Hydrochloride
Key Differences and Implications:
| Property | This compound | Compound B |
|---|---|---|
| Side Chain | Methylamine (-CH₂NH₂) | Ethylamine (-CH₂CH₂NH₂·HCl) |
| Molecular Weight | 138.17 g/mol | 188.65 g/mol |
| Solubility | Neutral pH solubility | Enhanced solubility in acidic conditions (due to HCl salt) |
| Synthetic Yield | Up to 69% | Likely lower yield due to salt formation |
The elongation of the side chain in Compound B introduces a hydrochloride salt, improving solubility in polar solvents but increasing molecular weight. This modification may reduce GI absorption efficiency compared to this compound .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : Positional isomerism and side-chain length critically influence solubility and bioactivity.
- Data Gaps: Limited experimental data on Compound A and B’s spectral characterization (e.g., NMR, LC-MS) and pharmacokinetic profiles. Future studies should prioritize these analyses .
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